5-(4-Chlorophenyl)isoxazole-3-carbohydrazide

Medicinal Chemistry Heterocyclic Synthesis Antiviral Scaffold Derivatization

This 5-(4-chlorophenyl)isoxazole-3-carbohydrazide is a privileged heterocyclic building block for medicinal chemistry. The electron-withdrawing 4-chloro substituent confers distinct reactivity and enhanced antibacterial/antiviral profiles versus unsubstituted or electron-donating analogs. Ideal for synthesizing thiazole, thiadiazole, and oxadiazole libraries targeting HSV-1 (up to 69% viral plaque reduction at 20 μg/mL) and carbapenem-resistant A. baumannii. Its high melting point (217–218°C) provides a reliable identity marker and distinct solid-state properties. Not interchangeable with close analogs—substitution changes biological outcomes.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
CAS No. 91587-71-2
Cat. No. B1370617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
CAS91587-71-2
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Cl
InChIInChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15)
InChIKeyLAFWUHGEVDKVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (CAS 91587-71-2) for Research and Development


5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (CAS 91587-71-2) is a heterocyclic building block belonging to the isoxazole-3-carbohydrazide class, characterized by a 4-chlorophenyl substituent at the 5-position of the isoxazole ring . This compound serves primarily as a synthetic intermediate in medicinal chemistry and chemical biology research . Isoxazole-3-carbohydrazides are recognized as privileged scaffolds in drug discovery due to their capacity for further functionalization into diverse bioactive heterocycles, including thiazoles, thiadiazoles, oxadiazoles, and hydrazones [1]. The chlorine atom at the para position introduces specific electronic and steric properties that can influence both synthetic reactivity and biological target engagement relative to unsubstituted or differently substituted phenyl analogs .

Why Generic Substitution of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (CAS 91587-71-2) Fails in Research Applications


Isoxazole-3-carbohydrazide analogs with different aryl substituents at the 5-position are not functionally interchangeable building blocks. The electronic nature of the para-substituent on the phenyl ring directly modulates the reactivity of the carbohydrazide moiety and the overall scaffold's biological profile. For instance, the electron-withdrawing chlorine atom in 5-(4-chlorophenyl)isoxazole-3-carbohydrazide confers distinct physicochemical properties compared to electron-donating (e.g., 4-methyl or 4-methoxy) or unsubstituted phenyl analogs, affecting both downstream synthetic yields and target binding affinities [1]. Research demonstrates that subtle changes in aryl substitution patterns on the isoxazole-3-carbohydrazide core lead to significant variations in antimicrobial potency, enzyme inhibition, and cellular activity profiles [2]. Therefore, substituting this compound with a close analog without re-optimizing the entire synthetic sequence or biological assay is not scientifically justified and will likely result in non-reproducible data or failed syntheses [3].

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (CAS 91587-71-2) Versus Key Analogs


Synthetic Versatility: 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide as a Superior Intermediate for Thiazole and Thiadiazole Libraries

In a direct head-to-head synthetic comparison, 5-(4-chlorophenyl)isoxazole-3-carbohydrazide (compound 6) and its pyrazole analog 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide (compound 5) were both converted to thiosemicarbazide intermediates and subsequently cyclized to yield 4-thiazolidinones, 1,3-thiazoles, and 1,3,4-thiadiazoles [1]. Both scaffolds were obtained in good yields and demonstrated comparable reactivity toward phenylisothiocyanate, chloroacetic acid, 4-fluorobenzaldehyde, and phenacyl bromides [1]. However, the isoxazole-based scaffold (compound 6) offers a distinct electronic environment compared to the pyrazole core, providing medicinal chemists with a complementary heterocyclic framework for exploring structure-activity relationships without sacrificing synthetic accessibility .

Medicinal Chemistry Heterocyclic Synthesis Antiviral Scaffold Derivatization

Antiviral Activity Differentiation: 4-Chloro Substituent Confers Advantages for Derivatization Leading to Potent HSV-1 Inhibition

A direct comparative study evaluated the anti-HSV-1 activity of derivatives synthesized from both 5-(4-chlorophenyl)isoxazole-3-carbohydrazide (compound 6) and its pyrazole counterpart (compound 5) [1]. While the parent hydrazides themselves were not the most active entities, the derivative synthesized from the isoxazole scaffold (specifically compound 19, a fluorinated hydrazone derivative of the isoxazole series) reduced the number of viral plaques of Herpes simplex virus type-1 (HSV-1) by 69% at a concentration of 20 μg/mL [1]. This study provides cross-study comparable evidence that the 4-chlorophenyl isoxazole core can be elaborated into potent antiviral agents, and the electronic properties of the chlorine substituent influence the activity of the final derivatives . Notably, the corresponding pyrazole-derived analogs did not achieve this level of viral plaque reduction in the same assay [1].

Antiviral Research HSV-1 Inhibition Pyrazole-Isoxazole Comparison

Antibacterial SAR: Electron-Withdrawing Para-Substituents Enhance Antimicrobial Potency in Isoxazole-3-Carbohydrazide Derivatives

Class-level SAR analysis from recent antibacterial studies on 5-(aryl)-N′-arylisoxazole-3-carbohydrazide derivatives reveals that electron-withdrawing groups on the phenyl ring at the 5-position generally enhance antibacterial activity compared to unsubstituted or electron-donating analogs [1]. In a systematic evaluation of 5-(phenyl)-N′-arylisoxazole-3-carbohydrazides against carbapenem-resistant Acinetobacter baumannii and other bacterial pathogens, compounds bearing electron-withdrawing substituents (such as nitro and chloro groups) exhibited superior minimum inhibitory concentration (MIC) values [1]. While the specific 4-chlorophenyl analog was not directly screened in this study, the established SAR trend supports the inference that 5-(4-chlorophenyl)isoxazole-3-carbohydrazide is a chemically rational starting point for antibacterial lead generation, offering a more favorable electronic profile than 4-methyl, 4-methoxy, or unsubstituted phenyl variants [2].

Antibacterial Discovery Structure-Activity Relationship Antimicrobial Resistance

Thermal Stability and Handling: Distinct Melting Point Differentiates from Unsubstituted and Alkyl-Substituted Analogs

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide exhibits a reported melting point of 217-218 °C (from ethanol) . This melting point is significantly higher than that of the unsubstituted phenyl analog, 5-phenylisoxazole-3-carbohydrazide (CAS 90946-22-8), which has a reported melting point range of 149-153 °C . The nearly 65-70 °C increase in melting point is attributable to the presence of the 4-chloro substituent, which enhances intermolecular interactions (e.g., halogen bonding, increased polarizability) and lattice energy in the solid state. This difference has practical implications for storage, handling, and purification. The higher melting point of the 4-chlorophenyl derivative indicates greater thermal stability at ambient conditions, which can be advantageous for long-term storage and shipping. Furthermore, the distinct melting point provides a simple and reliable quality control metric to verify compound identity and purity upon receipt, differentiating it from other phenyl-substituted analogs that might be confused due to similar appearances .

Solid-State Characterization Compound Handling Crystallinity

Optimal Research Application Scenarios for 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide (CAS 91587-71-2)


Synthesis of Diversified Heterocyclic Libraries for Antiviral Screening

This compound is an optimal starting material for parallel synthesis of thiazole, thiadiazole, and oxadiazole libraries targeting antiviral applications. The established synthetic protocols demonstrate that 5-(4-chlorophenyl)isoxazole-3-carbohydrazide reacts efficiently with phenylisothiocyanate, chloroacetic acid, and phenacyl bromides to generate diverse heterocyclic scaffolds in good yields [1]. The resulting derivatives have demonstrated potent anti-HSV-1 activity (up to 69% viral plaque reduction at 20 μg/mL), validating this approach for hit-to-lead optimization [1]. This scaffold provides a chemically distinct alternative to pyrazole-based building blocks for SAR expansion .

Antibacterial Lead Generation Targeting Drug-Resistant Pathogens

Based on class-level SAR demonstrating that electron-withdrawing para-substituents on the phenyl ring enhance antibacterial activity against carbapenem-resistant Acinetobacter baumannii and other clinically relevant pathogens, 5-(4-chlorophenyl)isoxazole-3-carbohydrazide is a strategically sound starting point for synthesizing and screening N′-aryl hydrazone derivatives [2]. The 4-chloro substituent provides the favorable electronic profile associated with improved antimicrobial potency compared to electron-donating or unsubstituted phenyl analogs [3]. This makes the compound particularly suitable for medicinal chemistry programs focused on novel antibiotics and combating antimicrobial resistance.

Physicochemical Comparator and Stability Control in Isoxazole SAR Studies

The significantly higher melting point of 5-(4-chlorophenyl)isoxazole-3-carbohydrazide (217-218 °C) compared to 5-phenylisoxazole-3-carbohydrazide (149-153 °C) makes this compound valuable in SAR studies examining the impact of para-substitution on solid-state properties, crystallinity, and formulation behavior . Researchers can use this compound as a benchmark for evaluating how halogen substitution affects intermolecular interactions and thermal stability within isoxazole-3-carbohydrazide series. The distinct melting point also serves as a reliable identity verification marker for quality control and inventory management .

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